Hydrogen 5,6-dichloro-2-(3-(2H-benzimidazol-2-ylidene-5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl))propen-1-yl)-1-ethyl-3-(3-sulphonatobutyl)-1H-benzimidazolium, sodium salt

Description

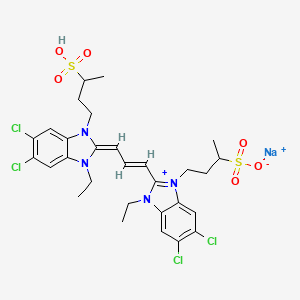

The compound Hydrogen 5,6-dichloro-2-(3-(2H-benzimidazol-2-ylidene-5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulphonatobutyl))propen-1-yl)-1-ethyl-3-(3-sulphonatobutyl)-1H-benzimidazolium, sodium salt (hereafter referred to by its full IUPAC name) is a sulfonated benzimidazole derivative characterized by dual benzimidazole cores linked via a propenyl bridge. Each benzimidazole moiety is substituted with chlorine atoms at positions 5 and 6, ethyl groups at the nitrogen atoms, and sulfonatobutyl chains at position 2. The sodium salt form enhances its solubility in aqueous media, making it suitable for applications in pharmaceuticals, agrochemicals, and specialty chemicals .

This compound serves as a versatile organic building block due to its conjugated π-system, which facilitates interactions with biological targets, and its sulfonate groups, which improve hydrophilicity. Its synthesis typically involves multi-step halogenation, alkylation, and sulfonation reactions under controlled conditions .

Properties

CAS No. |

66138-06-5 |

|---|---|

Molecular Formula |

C29H34Cl4N4NaO6S2+ |

Molecular Weight |

763.5 g/mol |

IUPAC Name |

sodium;4-[5,6-dichloro-2-[(E,3E)-3-[5,6-dichloro-1-ethyl-3-(3-sulfobutyl)benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzimidazol-1-ium-1-yl]butane-2-sulfonate |

InChI |

InChI=1S/C29H34Cl4N4O6S2.Na/c1-5-34-24-14-20(30)22(32)16-26(24)36(12-10-18(3)44(38,39)40)28(34)8-7-9-29-35(6-2)25-15-21(31)23(33)17-27(25)37(29)13-11-19(4)45(41,42)43;/h7-9,14-19H,5-6,10-13H2,1-4H3,(H-,38,39,40,41,42,43);/q;+1 |

InChI Key |

PCCBMYMQGSMODP-UHFFFAOYSA-N |

Isomeric SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C/3\N(C4=CC(=C(C=C4N3CCC(C)S(=O)(=O)O)Cl)Cl)CC)CCC(C)S(=O)(=O)[O-])Cl)Cl.[Na+] |

Canonical SMILES |

CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CCC(C)S(=O)(=O)O)Cl)Cl)CC)CCC(C)S(=O)(=O)[O-])Cl)Cl.[Na+] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Benzimidazole Derivatives with Halogen and Sulfonate Substitutions

5,6-Dichloro-1-ethyl-3-sulfobutyl-2-(3-(5,6-dichloro-1-ethyl-3-sulfobutylbenzimidazolinylidene-1-propenyl)benzimidazolium hydroxide (inner salt, sodium salt) :

- Shares identical benzimidazole cores and propenyl linkage but differs in sulfonate positioning (4-sulfobutyl vs. 3-sulfonatobutyl in the target compound). This structural variation marginally affects solubility and molecular polarity, as the 3-sulfonatobutyl group introduces steric hindrance near the benzimidazole nitrogen .

- Applications: Used in dye-sensitized solar cells (DSSCs) due to its charge-transfer properties, unlike the target compound’s focus on pharmaceutical intermediates .

5,6,7,8-Tetrabromo-2,3-dihydro-2-(6-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)phthalazine-1,4-dione :

Sulfonated Heterocycles

- (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile: A sulfonate-free thiazolo-pyrimidine derivative with a cyanobenzylidene substituent. Its planar structure and nitrile groups enhance binding to kinase targets, unlike the target compound’s sulfonate-driven aqueous compatibility .

Physicochemical and Functional Properties

Mechanistic and Application Comparisons

- Pharmaceutical Utility : The target compound’s sulfonate and chlorine substituents enhance its ability to act as a prodrug or enzyme inhibitor, whereas brominated analogues (e.g., tetrabromo-phthalazine derivatives) exhibit direct antimicrobial effects .

- Synthetic Flexibility : Unlike rigid thiazolo-pyrimidines , the propenyl bridge in the target compound allows conformational adjustments, enabling diverse derivatization for drug discovery .

- Structure-Activity Relationship (SAR): Chlorine atoms at positions 5 and 6 are critical for π-π stacking with hydrophobic protein pockets, a feature shared with dichlorobenzimidazole-based kinase inhibitors . Sulfonate groups mitigate cytotoxicity by reducing cellular membrane penetration, a contrast to non-sulfonated cyanobenzylidene compounds .

Research Findings and Implications

- Similarity Principles : The target compound aligns with the "similar property principle" in cheminformatics, where structural analogs (e.g., sulfonated benzimidazoles) share overlapping biological mechanisms, such as binding to ATP-binding cassettes or DNA topoisomerases .

- Divergences: Despite structural similarities, minor substituent changes (e.g., sulfonate positioning) significantly alter application profiles. For example, the 4-sulfobutyl variant’s use in DSSCs highlights the impact of electronic properties on function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.